tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate
Description
tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a tert-butyl ester group, a fluorophenylsulfonyl group, and an iodine atom, making it a unique and potentially valuable molecule for various scientific applications.
Properties
Molecular Formula |
C23H25FINO4S |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
tert-butyl (3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-iodo-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carboxylate |
InChI |
InChI=1S/C23H25FINO4S/c1-22(2,3)30-21(27)26-13-12-23(31(28,29)18-8-5-16(24)6-9-18)19-10-7-17(25)14-15(19)4-11-20(23)26/h5-10,14,20H,4,11-13H2,1-3H3/t20-,23-/m1/s1 |
InChI Key |
DWZSVIPACWODQK-NFBKMPQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC3=C2C=CC(=C3)I)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC3=C2C=CC(=C3)I)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate can be achieved through a multi-step process starting from commercially available 4-bromo-1H-indole. The synthetic route involves several key steps, including Vilsmeier formylation, reduction, protection of the hydroxy group, and introduction of the formyl group .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the iodine atom allows for potential oxidation reactions.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and n-BuLi for formyl group introduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Industry: Could be used in the synthesis of complex organic molecules for pharmaceuticals and other applications.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological effects . The fluorophenylsulfonyl group and iodine atom may also contribute to its activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products like Indiacen A and Indiacen B. The uniqueness of tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate lies in its specific combination of functional groups, which may confer unique biological activities and synthetic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
